4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound that contains a thiadiazole ringThis compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various reagents. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and antioxidant activities. .
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.
5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Exhibits similar antimicrobial and anticancer properties.
5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Used in the synthesis of various bioactive molecules.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of antimicrobial, anticancer, and antioxidant activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H10N4OS |
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Molecular Weight |
186.24 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C6H10N4OS/c7-4(11)2-1-3-5-9-10-6(8)12-5/h1-3H2,(H2,7,11)(H2,8,10) |
InChI Key |
MHGREBNHMVKHHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NN=C(S1)N)CC(=O)N |
Origin of Product |
United States |
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